molecular formula C12H14Cl2O3 B5572283 ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

Cat. No.: B5572283
M. Wt: 277.14 g/mol
InChI Key: SJZLFUWJWDEEPZ-UHFFFAOYSA-N
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Description

Contextualization within Related Chemical Classes and Structures

The chemical identity of ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is defined by its core components: a 2,4-dichlorophenoxy group attached to an ethyl 2-methylpropanoate (B1197409) backbone. This structure invites comparison with more extensively studied compounds in both categories, providing a framework for understanding its potential properties and functions.

The most direct and significant relationship is to the phenoxyacetic acid family of herbicides. The foundational compound in this class is 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for the control of broadleaf weeds. researchgate.netmt.gov this compound shares the critical 2,4-dichlorophenoxy moiety with 2,4-D.

2,4-D functions as a synthetic auxin, a type of plant growth regulator. mt.govwikipedia.org At herbicidal concentrations, it induces uncontrolled and unsustainable growth in susceptible plants, leading to stem curl, leaf withering, and ultimately, death. wikipedia.orgresearchgate.net The academic inquiry into phenoxyacetic acid derivatives has been vast, covering their synthesis, mechanism of action, and environmental fate. researchgate.netnih.gov The subject compound differs from 2,4-D in the side chain attached to the oxygen atom; where 2,4-D has an acetic acid group (-CH₂COOH), this compound has a more complex ethyl 2-methylpropanoate group (-C(CH₃)₂COOCH₂CH₃). This structural modification from an acid to an ester, and from an acetic to a methylpropanoic structure, is a common strategy in medicinal and agricultural chemistry to alter a molecule's activity and physical properties.

Compound NameMolecular FormulaCore StructureFunctional Side Chain
This compoundC₁₂H₁₄Cl₂O₃2,4-DichlorophenoxyEthyl 2-methylpropanoate
2,4-Dichlorophenoxyacetic acid (2,4-D)C₈H₆Cl₂O₃2,4-DichlorophenoxyAcetic Acid

From another perspective, the compound is a derivative of propanoic acid, specifically an ethyl ester. Carboxylic acid esters are a class of organic compounds characterized by a carbon atom from a carbonyl group being attached to an alkyl or aryl moiety through an oxygen atom. hmdb.cafoodb.ca Esters are often noted for their characteristic odors and are found naturally in fruits and fermented products. hmdb.cawikipedia.org

The "propanoate" designation indicates a three-carbon chain for the carboxylic acid portion, while the "ethyl" prefix refers to the two-carbon chain of the alcohol from which the ester is formed. The additional "2-methyl" group signifies a methyl substituent on the second carbon of the propanoate chain (the alpha-carbon). This substitution creates a chiral center if the two other groups on the alpha-carbon are different, though in this specific molecule, the presence of two methyl groups at position 2 of the propanoate chain means it is not chiral at that position. Research into propanoic acid esters often focuses on their synthesis, physical properties (like volatility and solubility), and their applications as solvents or flavoring agents. In the context of biologically active molecules, the ester group can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid, or it can modify the molecule's ability to cross biological membranes.

PropertyEthyl 2-methylpropanoate Ethyl propionate (B1217596) wikipedia.org
Molecular FormulaC₆H₁₂O₂C₅H₁₀O₂
Molar Mass116.16 g/mol102.13 g/mol
Boiling Point112-113 °C99 °C
OdorFruity, creamyPineapple-like

Historical Overview of Academic Investigations Pertaining to Dichlorophenoxy Compounds

Academic research into dichlorophenoxy compounds is intrinsically linked to the development of modern chemical herbicides during the 1940s. juniperpublishers.com The synthesis of 2,4-D was first reported in 1941. brooklaw.edu Subsequent research, notably by Percy Zimmerman and Alfred Hitchcock in 1942, established that 2,4-D acted as a synthetic auxin and was significantly more potent than previously known growth promoters. brooklaw.edu

Developed during World War II, 2,4-D was commercially released in 1946 and represented a landmark achievement in agricultural science. mt.gov It was the first widely successful selective herbicide, capable of controlling broadleaf weeds without harming grass crops like wheat, corn, and rice. mt.govresearchgate.net This discovery spurred a revolution in agriculture and led to extensive academic and industrial research into other aryloxyacetic acids and their derivatives. brooklaw.edu Investigations focused on synthesizing and testing numerous analogues to understand structure-activity relationships, improve efficacy, and modify selectivity. The creation of ester formulations of phenoxy herbicides was part of this research, aiming to alter properties such as volatility and plant uptake. mt.govwikipedia.org

Significance of this compound in Contemporary Chemical and Biological Research Paradigms

The significance of this compound in contemporary research is largely hypothetical, based on its structural features. Its direct similarity to potent herbicides suggests its primary area of interest would be in the field of agrochemicals. scispace.com Modern research in this area often involves the synthesis of libraries of related compounds to screen for biological activity. The specific combination of the dichlorophenoxy group with the ethyl 2-methylpropanoate side chain could be investigated for several reasons:

Novel Herbicidal Activity : Researchers might explore if the structural modifications lead to a different spectrum of herbicidal activity, enhanced potency, or improved selectivity between crops and weeds. scispace.com

Mechanism of Action Studies : As a synthetic auxin analogue, it could be used as a tool to further probe the molecular pathways of auxin perception and signal transduction in plants. researchgate.net

Environmental Fate and Degradation : The ester linkage and the additional methyl group could influence the compound's persistence, mobility, and degradation pathways in soil and water compared to 2,4-D. wikipedia.org Contemporary environmental science places a high emphasis on understanding the lifecycle of such chemicals. researchgate.netnih.gov

The compound serves as an example of molecular derivatization, a fundamental concept in chemical research aimed at fine-tuning the properties of a known active scaffold—in this case, the 2,4-dichlorophenoxy core.

Scope and Objectives of the Research Outline for this compound

The objective of this article is to provide a comprehensive scientific overview of this compound based on its chemical structure and its relationship to well-documented classes of compounds. The scope is strictly limited to an academic analysis of the molecule by:

Contextualizing its structure in relation to phenoxyacetic acid derivatives and propanoic acid esters.

Reviewing the historical development of academic research on the foundational dichlorophenoxy compounds.

Discussing its potential significance and areas of application within modern chemical and biological research.

This outline aims to construct a detailed profile of the compound through inference and analogy to its structural relatives, providing a foundational understanding in the absence of extensive direct research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZLFUWJWDEEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 2 2,4 Dichlorophenoxy 2 Methylpropanoate

Established Synthetic Routes for the Preparation of Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

The preparation of this compound is primarily achieved through two convergent synthetic pathways: the formation of the ester linkage as the final step or the construction of the ether bond to form a carboxylic acid intermediate, which is subsequently esterified.

Esterification Reactions in the Synthesis of this compound

A principal and widely employed method for synthesizing the title compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). masterorganicchemistry.com

The mechanism proceeds through the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final ester product. masterorganicchemistry.com To drive the equilibrium towards the product, ethanol is often used as the solvent to ensure it is in large excess, and methods for removing the water by-product, such as azeotropic distillation, may be employed. organic-chemistry.org

Table 1: Key Steps in Fischer-Speier Esterification

StepDescriptionKey Intermediate/Species
1. Protonation The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst.Protonated carbonyl group
2. Nucleophilic Attack The alcohol (ethanol) attacks the electrophilic carbonyl carbon.Tetrahedral intermediate
3. Proton Transfer A proton is transferred from the oxonium ion to one of the hydroxyl groups.Isomeric tetrahedral intermediate
4. Elimination A molecule of water, a good leaving group, is eliminated.Protonated ester
5. Deprotonation A base (e.g., water, ethanol) removes the proton from the carbonyl oxygen.Final ester product and regenerated catalyst

Etherification Reactions Preceding the Formation of this compound

The formation of the characteristic aryloxy-alkanoic acid structure is commonly accomplished via the Williamson ether synthesis. wikipedia.org This method involves the reaction of a sodium or potassium salt of 2,4-dichlorophenol (B122985) (a phenoxide) with an alkyl halide, in this case, an ester of 2-bromo- or 2-chloro-2-methylpropanoic acid.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated by treating 2,4-dichlorophenol with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), acts as a potent nucleophile. It attacks the electrophilic carbon atom of the ethyl 2-halo-2-methylpropanoate, displacing the halide leaving group. wikipedia.org A patent for the synthesis of the related 2-(2,4-dichlorophenoxy)propionic acid describes reacting 2,4-dichlorophenol with 2-chloropropionic acid in the presence of potassium hydroxide and a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com This method produces the carboxylic acid, which would then undergo esterification as described in section 2.1.1.

Alternatively, the reaction can be performed in one pot by reacting the phenoxide directly with the halo-ester to form the final product. The choice of reactants is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.org

Novel Synthetic Strategies and Methodological Advancements for this compound

Recent advancements in chemical synthesis have focused on improving the efficiency, safety, and environmental impact of producing compounds like this compound. These strategies often align with the principles of green chemistry and employ advanced catalytic systems.

Application of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are being applied to traditional synthetic routes to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the Williamson ether synthesis. benthamscience.com Microwave heating can reduce reaction times from hours to mere minutes and, in some cases, increase product yields. wikipedia.orgsacredheart.edu This efficiency gain is attributed to the direct and rapid heating of the polar reactants and solvents, leading to faster reaction kinetics. Solvent-free microwave-assisted Williamson ether synthesis has also been developed, further enhancing the green credentials of the process by eliminating volatile organic compounds. orgchemres.org

Biocatalysis: For the esterification step, enzymes, particularly lipases, are being explored as green catalysts. mdpi.com Lipase-catalyzed esterification can be performed under mild conditions, often with high selectivity, avoiding the need for corrosive mineral acids and harsh reaction temperatures. For example, lipase (B570770) from Candida cylindracea has been investigated for the esterification of 2-phenoxypropionic acid. sigmaaldrich.com The use of immobilized enzymes allows for easy catalyst recovery and reuse, contributing to a more sustainable process. rsc.org

Reusable Solid Catalysts: To circumvent the issues associated with homogeneous acid catalysts like H₂SO₄ in Fischer esterification (e.g., difficult separation, corrosion, and waste generation), solid acid catalysts have been developed. Materials such as cation-exchange resins (e.g., Dowex H+), zeolites, and supported metal oxides offer high catalytic activity, are easily separated from the reaction mixture by filtration, and can be reused multiple times. nih.govresearchgate.net

Catalytic Approaches for Enhanced Efficiency in the Synthesis of this compound

Beyond green chemistry, specific catalytic systems are employed to enhance the rate and selectivity of the key synthetic steps.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis often involves reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of sodium phenoxide and an organic solution of the alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), can significantly enhance the reaction rate. ias.ac.in The PTC cation forms an ion pair with the phenoxide anion, transporting it into the organic phase where it can react with the alkyl halide. austinpublishinggroup.com This technique allows for milder reaction conditions, the use of inexpensive inorganic bases like potassium carbonate, and often leads to higher yields and purities. ias.ac.in The efficiency of PTC reactions can be further improved by combining them with ultrasonic irradiation. ijche.combcrec.iddoaj.org

Advanced Catalysts for Esterification: Research into Fischer esterification has yielded a variety of highly efficient Lewis acid and Brønsted acid catalysts. Hafnium(IV) and Zirconium(IV) salts have been shown to be effective catalysts for the direct condensation of carboxylic acids and alcohols. organic-chemistry.org These catalysts are often more tolerant to water and can be used in smaller quantities than traditional mineral acids.

Table 2: Comparison of Catalytic Methods

Catalytic MethodApplicable ReactionAdvantagesExample Catalyst
Microwave Irradiation Williamson Ether SynthesisReduced reaction time, increased yield, energy efficiency. wikipedia.orgsacredheart.eduN/A (Energy Source)
Biocatalysis (Enzymes) Fischer EsterificationMild conditions, high selectivity, biodegradable. mdpi.comLipases
Solid Acid Catalysis Fischer EsterificationReusable, easy separation, reduced corrosion and waste. nih.govDowex H+, Zeolites
Phase-Transfer Catalysis Williamson Ether SynthesisEnhanced rate for multiphase reactions, mild conditions. ias.ac.inTetrabutylammonium Bromide (TBAB)

Derivatization and Structural Modification of this compound for Mechanistic Research

The structural backbone of this compound can be systematically modified to investigate structure-activity relationships (SAR) and reaction mechanisms. These derivatization studies are crucial for understanding how molecular changes influence the compound's physical, chemical, and biological properties.

Key areas for structural modification include:

The Ester Group: The ethyl group can be replaced with a wide variety of other alkyl or functionalized moieties. By synthesizing a library of esters (e.g., methyl, propyl, isopropyl, benzyl (B1604629) esters), researchers can probe the influence of steric bulk and electronic properties of the ester on its reactivity and interactions with biological systems. For instance, the hydrolysis of these esters can be studied to understand how the ester group affects stability.

The Propanoate Side Chain: The methyl groups on the propanoate chain can be modified. For example, studies on the related compound methyl-2-(4-(2,4-dichlorophenoxy)-phenoxy)propanoate have been conducted to understand its biological activity. cdnsciencepub.com Synthesizing analogues with different alkyl chains or introducing other functional groups can provide insight into the compound's mechanism of action.

These structural modifications, often performed on a small scale for research purposes, utilize the same fundamental synthetic reactions (esterification, etherification) but with varied starting materials to build a library of related compounds for comparative analysis.

Stereochemical Considerations and Enantioselective Synthesis Related to this compound

An analysis of the chemical structure of this compound reveals that it is an achiral molecule. Chirality in organic molecules typically arises from a carbon atom bonded to four different substituent groups, known as a chiral center or stereocenter.

In the case of this compound, the central carbon atom of the propanoate chain (C2) is bonded to the following four groups:

A (2,4-dichlorophenoxy) group

An ethyl ester group (-COOEt)

A methyl group (-CH3)

A second methyl group (-CH3)

Since two of the substituents on the C2 carbon are identical methyl groups, the molecule does not possess a chiral center. As a result, it does not have enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). The molecule is achiral and cannot exhibit optical activity.

This structural feature is a key distinction from the closely related and widely studied phenoxypropionate herbicides. For instance, Dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propanoic acid) possesses a chiral center at the C2 position because it has a hydrogen atom and a methyl group, along with the dichlorophenoxy and carboxylic acid groups, attached to this carbon. lookchem.comwikipedia.org Dichlorprop exists as two enantiomers, (R)- and (S)-Dichlorprop, with the (R)-enantiomer being the herbicidally active form. lookchem.comwikipedia.org The study of Dichlorprop has involved extensive research into its enantioselective degradation and uptake by organisms. nih.govnih.gov

Given that this compound is achiral, the concept of enantioselective synthesis is not applicable. Enantioselective synthesis, also known as asymmetric synthesis, refers to chemical reactions that preferentially produce one enantiomer over the other. Such methodologies are only relevant for the production of chiral compounds. Therefore, the synthesis of this compound does not require consideration of stereochemical control to isolate a specific stereoisomer, as none exist.

The table below summarizes the stereochemical properties of this compound in contrast to the related chiral compound Dichlorprop.

Environmental Fate and Ecotoxicological Research of Ethyl 2 2,4 Dichlorophenoxy 2 Methylpropanoate

Environmental Persistence and Degradation Pathways of Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

The environmental persistence of this compound is dictated by its susceptibility to various degradation processes. These include chemical hydrolysis, photolytic breakdown, and microbial biodegradation, which collectively determine its half-life and fate in different environmental compartments.

Hydrolysis Mechanisms and Kinetics of this compound in Aquatic Environments

The primary degradation pathway for esters like this compound in aquatic environments is hydrolysis. This chemical reaction involves the cleavage of the ester bond, yielding the parent acid, 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid, and ethanol (B145695). The rate of this reaction is significantly influenced by the pH of the water.

Research on analogous compounds, such as various esters of 2,4-dichlorophenoxyacetic acid (2,4-D), demonstrates that hydrolysis is typically slow in acidic conditions (pH 5) but proceeds at a moderate rate in neutral water (pH 7). inchem.org The process is significantly accelerated under alkaline conditions (base-catalyzed hydrolysis). For instance, the half-life for the hydrolysis of certain 2,4-D esters in a 0.1 N NaOH solution was found to be less than one minute. inchem.org In natural aquatic systems, both chemical and microbially-mediated hydrolysis contribute to the breakdown of the ester. Studies on 2,4-D ethylhexyl ester showed that after 30 days in sterile aqueous solutions, 77.7% of the parent ester remained at pH 5, while only 59.3% remained at pH 7, highlighting the pH-dependent nature of this process. inchem.org

Table 1: Hydrolysis Data for 2,4-D Esters in Different Conditions

Ester of 2,4-D Condition Half-Life/Remaining Parent %
Ethylhexyl ester pH 5, 30 days 77.7% remaining
Ethylhexyl ester pH 7, 30 days 59.3% remaining
Isopropyl, n-butyl, isooctyl esters 0.1 N NaOH < 1 minute
Ethylhexyl ester Silty clay soil slurry, 4 h 1.25 hours

This table is interactive and can be sorted by column.

Photolytic Degradation Processes of this compound under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is another significant process affecting the persistence of this compound. This process involves the breakdown of the chemical by energy from sunlight. Research on the parent compound, 2,4-D, indicates its susceptibility to degradation by photochemically generated hydroxyl radicals in the atmosphere, with an estimated half-life of about 19 hours. cdc.gov In sunlit surface waters, 2,4-D is also known to undergo photolysis. cdc.gov

Direct photolysis of 2,4-D, in the absence of a photocatalyst, has been observed to cause a 37% degradation of the compound. mdpi.com This degradation occurs when the molecule absorbs incident radiation, leading to an excited state and subsequent bond cleavage. mdpi.com The efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts like titanium dioxide (TiO2). researchgate.netrsc.org It is expected that this compound would exhibit similar susceptibility to both direct and indirect photolysis, leading to the cleavage of the ether bond or the breakdown of the aromatic ring structure.

Microbial Biodegradation Pathways and Metabolite Identification of this compound

Microbial activity is a crucial driver for the degradation of phenoxy herbicides in the environment. For this compound, the initial step is typically a rapid, microbially-mediated hydrolysis to its corresponding acid. inchem.org Following this, the biodegradation of the resulting acid proceeds along pathways well-documented for 2,4-D. nih.govnih.gov

The most extensively studied pathway, found in bacteria such as Cupriavidus necator JMP134, involves the cleavage of the ether bond by an α-ketoglutarate-dependent 2,4-D dioxygenase (encoded by the tfdA gene), which forms 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govnih.gov Subsequently, 2,4-DCP is hydroxylated to form 3,5-dichlorocatechol. This intermediate then undergoes ring cleavage and is further processed through a series of enzymatic reactions, ultimately funneling the breakdown products into the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated from the environment, highlighting the widespread capacity of microbial communities to break down this class of compounds. nih.gov

Table 2: Selected Microorganisms Involved in 2,4-D Biodegradation

Genus Type
Cupriavidus Bacterium
Pseudomonas Bacterium
Sphingomonas Bacterium
Achromobacter Bacterium
Ochrobactrum Bacterium
Mortierella Fungus

This table is interactive and can be sorted by column.

Application of Advanced Oxidation Processes for the Degradation of this compound in Water Treatment Research

Advanced Oxidation Processes (AOPs) are a suite of technologies used in water treatment to degrade persistent organic pollutants. These methods rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH). researchgate.net Research has demonstrated the high efficiency of various AOPs in degrading 2,4-D, the acid analogue of this compound. nih.gov

Effective AOPs for 2,4-D degradation include ozonation, photocatalysis (e.g., UV/TiO2), the photo-Fenton process (UV/H2O2/Fe2+), and electrochemical oxidation. nih.govresearchgate.net For example, the photo-Fenton process has been shown to achieve 100% degradation and 98% mineralization of 2,4-D. nih.gov Similarly, ozonation systems can achieve over 99% degradation in 30 minutes. nih.gov These processes are highly effective at breaking the aromatic ring and mineralizing the compound to carbon dioxide, water, and mineral acids. Given that the ester would first hydrolyze to the acid, these AOPs represent a potent technology for the complete removal of contaminants related to this compound from water.

Table 3: Efficiency of Various AOPs for 2,4-D Degradation

AOP Method Degradation Efficiency Mineralization Efficiency
Ozonation (O3/plasma) 99.8% (in 30 min) -
Photocatalysis (blue TiO2 nanotubes/UV) 97% 79.67%
Photo-Fenton (Fe2+/H2O2/UV) 100% 98%
Electrochemical Oxidation (MI-meso SnO2) 100% 84.3%
Fenton Process (without UV) 50-70% -

This table is interactive and can be sorted by column.

Sorption, Leaching, and Mobility Studies of this compound in Diverse Environmental Matrices

The transport and distribution of this compound in the environment are governed by its sorption to soil and sediment particles, which in turn influences its potential for leaching into groundwater. The sorption behavior of its parent acid, 2,4-D, is known to be influenced by soil properties, particularly organic matter content and pH. nih.govscialert.net

Generally, 2,4-D exhibits low to moderate adsorption in soils, making it relatively mobile. cdc.govnih.gov Sorption tends to increase with higher soil organic matter and clay content, as well as under more acidic conditions (lower pH), which reduces the negative charge of the carboxylic acid, making it less soluble in water. scialert.netnih.gov The ester form, being more nonpolar than the acid, would be expected to have a higher affinity for sorption to soil organic matter. However, its rapid hydrolysis in soil environments means that the mobility of the more soluble and less sorptive acid form will ultimately control the long-term leaching potential. inchem.org The mobility of 2,4-D's degradation product, 2,4-dichlorophenol, has been found to be lower than that of the parent acid. inchem.org

Table 4: Sorption Coefficients for 2,4-D in Various Soils

Soil Type Organic Carbon (%) pH Sorption Model K_f (µg^(1-1/n) mL^(1/n) g⁻¹)
Volcanic Ash Soil (NBR) 21.0 6.0 Freundlich 24.1
Volcanic Ash Soil (STB) 14.7 6.1 Freundlich 17.6
Volcanic Ash Soil (RAL) 16.9 5.3 Freundlich 17.2
Volcanic Ash Soil (Lowest) - - Freundlich 1.1
Clay Loam - - - -

This table is interactive and can be sorted by column. K_f is the Freundlich sorption coefficient. Data from reference mdpi.com.

Bioaccumulation and Biotransformation Research of this compound in Non-Target Environmental Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. researchgate.net The potential for a chemical to bioaccumulate is often related to its lipophilicity (fat-solubility), commonly estimated by the octanol-water partition coefficient (Kow), and its resistance to metabolic breakdown. epa.gov

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
2,4-Dichlorophenoxyacetic acid 2,4-D
2-(2,4-dichlorophenoxy)-2-methylpropanoic acid -
2,4-Dichlorophenol 2,4-DCP
3,5-Dichlorocatechol 3,5-DCC
Ethanol -
Hydrogen Peroxide H2O2
Titanium Dioxide TiO2
2,4-D Ethylhexyl ester -
2,4-D Isopropyl ester -
2,4-D n-Butyl ester -

Insufficient Data Available for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate a thorough and scientifically accurate article on the "" according to the requested detailed outline.

The specific research areas mandated in the user's instructions—including algal growth inhibition assays, acute and chronic toxicity studies on aquatic invertebrates like Daphnia magna, phytotoxicity research, effects on soil microbial communities, and environmental fate modeling—yielded no specific results for the compound this compound (CAS No. 25140-90-3).

While extensive research exists for the broader class of phenoxy herbicides, particularly for 2,4-dichlorophenoxyacetic acid (2,4-D) and its common salts and esters, this information is not directly applicable to this compound. Adhering to the strict instruction to focus solely on the specified compound and to avoid introducing information on other chemicals prevents the creation of the requested content. The generation of an article without specific data would lead to speculation and would not meet the required standards of scientific accuracy and detail.

Therefore, the requested article cannot be produced at this time due to the lack of available research findings for this compound in the specified ecotoxicological and environmental fate domains.

Mechanistic Studies on Biological Interactions of Ethyl 2 2,4 Dichlorophenoxy 2 Methylpropanoate Non Clinical Focus

Exploration of Molecular Targets and Binding Interactions of Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate in Non-Human Biological Systems

The molecular interactions of this compound are presumed to be similar to those of other 2,4-D derivatives, which primarily act as synthetic auxins in plants. mt.gov

Receptor Binding Studies in Model Organisms or In Vitro Systems (Non-Human)

In vitro assays have been conducted on 2,4-D to assess its potential to interact with other receptors. For instance, studies have shown that 2,4-D does not have the potential to interact with the estrogen or androgen receptors in vitro. nih.gov

Enzyme Kinetics and Inhibition Studies of this compound with Purified Enzymes (Non-Human Origin)

Specific enzyme kinetics and inhibition studies for this compound are not well-documented. However, research on the parent compound, 2,4-D, provides some insights. For example, 2,4-D has been shown to be an inhibitor of shikimate dehydrogenase. nih.gov

Furthermore, studies on the degradation of related compounds, such as 2,4-dichlorophenol (B122985), have utilized enzymes like horseradish peroxidase. nih.gov The biotransformation of 2,4-D in microorganisms involves a series of enzymatic reactions catalyzed by enzymes such as α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA) and 2,4-dichlorophenol hydroxylase (TfdB). nih.gov It is plausible that this compound would first be de-esterified to 2,4-D before undergoing similar enzymatic degradation.

Cellular Responses and Intracellular Signaling Pathways Modulated by this compound in Non-Human Cell Lines

There is a lack of specific studies on the cellular responses and intracellular signaling pathways modulated by this compound in non-human cell lines. However, research on 2,4-D in various cell lines, including pancreatic β-cells, has shown that it can induce cell death via oxidative stress-activated pathways. nih.gov In plant cells, 2,4-D causes uncontrolled cell division by affecting the normal hormonal balance. orst.edu

Studies on other related compounds, such as ethyl-parathion, in undifferentiated SH-SY5Y cells have demonstrated the induction of cellular damage indicators and apoptosis. nih.gov While chemically distinct, this highlights the types of cellular assays used to investigate the effects of such compounds.

Comparative Structure-Activity Relationship (SAR) Studies for Elucidating the Mechanistic Basis of this compound Activity

Structure-activity relationship (SAR) studies for phenoxy herbicides indicate that the nature of the side chain and the substituents on the phenyl ring are crucial for their biological activity. The herbicidal activity of 2,4-D is attributed to its ability to mimic the natural plant hormone auxin. mt.gov

The esterification of the carboxylic acid group, as in this compound, can influence the compound's uptake and transport in plants. Ester forms are generally more lipophilic than the parent acid or its salt forms, which can facilitate their penetration through the plant cuticle. orst.edu Once inside the plant, it is believed that these esters are hydrolyzed to the active acid form.

Comparative studies on different forms of 2,4-D (acid, amine salt, and ethylhexyl ester) have shown comparable toxicities in subchronic studies in rats and dogs, suggesting that the different forms are likely converted to the parent acid in the body. nih.govnih.gov

Biotransformation and Metabolism of this compound in Microbial and Plant Systems

Direct studies on the biotransformation and metabolism of this compound are scarce. However, the metabolic fate of 2,4-D is well-studied in both microbial and plant systems. It is widely accepted that the initial step in the metabolism of 2,4-D esters is their hydrolysis to the parent 2,4-D acid.

In microbial systems, the degradation of 2,4-D is a well-documented process involving a series of enzymatic steps. nih.gov The primary pathway involves the cleavage of the side chain to form 2,4-dichlorophenol, which is then further degraded. nih.gov Various bacterial and fungal strains have been identified that can metabolize 2,4-D. nih.gov

In plants, metabolism of 2,4-D is a key mechanism of tolerance in some species. nih.gov The detoxification pathways include conjugation with sugars or amino acids and hydroxylation of the aromatic ring. nih.gov

The expected initial biotransformation step for this compound in both microbial and plant systems would be the cleavage of the ester bond to yield 2,4-dichlorophenoxyacetic acid and ethanol (B145695). The resulting 2,4-D would then enter the established metabolic pathways.

SystemKey Metabolic Processes for 2,4-DPrimary Metabolites of 2,4-D
Microbial Side-chain cleavage, Ring hydroxylation, Ring cleavage2,4-Dichlorophenol, Dichlorocatechol
Plant Conjugation (with glucose, amino acids), Ring hydroxylation2,4-D-glutamate, 4-hydroxy-2,5-D

Table 1. Summary of 2,4-D Metabolism in Microbial and Plant Systems.

Advanced Analytical and Spectroscopic Characterization of Ethyl 2 2,4 Dichlorophenoxy 2 Methylpropanoate in Research Matrices

Chromatographic Techniques for the Isolation and Quantification of Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate in Complex Research Samples

Chromatography is the cornerstone for separating and quantifying this compound from intricate research samples. The choice of technique is dictated by the sample matrix, the required sensitivity, and the analytical objective, whether it be quantification or purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for identifying and quantifying this analyte in diverse matrices. nih.govnih.gov

Research on related chlorophenoxy acid esters demonstrates that GC-MS provides excellent separation and detection. gcms.cz For this compound, a capillary column such as a DB-5MS or equivalent is typically employed. epa.gov The analysis involves injecting a prepared sample extract into the heated inlet of the gas chromatograph, where the compound is vaporized. The analyte then travels through the column, carried by an inert gas like helium, and separates from other components based on its boiling point and interaction with the column's stationary phase. epa.gov

Upon elution from the column, the compound enters the mass spectrometer. Electron ionization (EI) is a common technique, which bombards the molecule with high-energy electrons, causing fragmentation. The resulting mass spectrum, a unique fingerprint of the molecule, would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the ethyl group, the carboxyl group, and cleavage of the ether bond, with prominent ions representing the dichlorophenoxy moiety (e.g., m/z 161). epa.gov Soft ionization techniques can also be employed to enhance the molecular ion's presence and reduce fragmentation, which is particularly useful for confirming the molecular weight. nih.govresearchgate.net

Below is a table summarizing typical GC-MS parameters for the analysis of analogous chlorophenoxy esters, which would be applicable for method development for this compound.

ParameterTypical Value/Condition
GC Column30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5MS or equivalent) epa.gov
Carrier GasHelium epa.gov
Injection ModeSplitless
Oven ProgramInitial 80°C, ramped to 320°C epa.gov
Ionization ModeElectron Impact (EI) at 70 eV or Soft Ionization (e.g., Ar plasma) nih.govepa.gov
MS DetectionScan mode for identification; Selected Ion Monitoring (SIM) for quantification gcms.cz
Expected Quant/Qual Ions (m/z)Molecular Ion, [M-OC2H5], [M-COOC2H5], 161, 163

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds that may not be suitable for GC without derivatization, or for direct analysis in complex aqueous and biological matrices. tdl.orgtdl.org While the parent acid, 2,4-D, is often analyzed by LC-MS/MS, the ester form is also amenable to this technique. tdl.orgresearchgate.net

The method typically involves a reversed-phase column, such as a C18 or a mixed-mode column, for separation. tdl.orgresearchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like formic or acetic acid to promote ionization. epa.gov For this compound, detection would likely be performed in positive ion mode using electrospray ionization (ESI), targeting the protonated molecular ion [M+H]⁺.

In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce specific product ions. Monitoring these specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) provides exceptional selectivity and sensitivity, allowing for quantification at very low levels even in complex samples. researchgate.net For the target compound, key transitions would involve the fragmentation of the protonated molecule, likely leading to the loss of the ethyl propanoate side chain and yielding the protonated dichlorophenol fragment. epa.gov

The table below outlines a potential LC-MS/MS methodology for this compound based on methods for related compounds. epa.govtdl.org

ParameterTypical Value/Condition
LC ColumnReversed-phase C18 or Mixed-Mode (e.g., Acclaim™ Trinity™ Q1) epa.govtdl.org
Mobile PhaseA: Water with 0.1% acetic acid; B: Acetonitrile/Methanol (80:20) with 0.1% acetic acid epa.gov
ElutionGradient or Isocratic epa.govtdl.org
Ionization ModeElectrospray Ionization (ESI), Positive Mode
MS DetectionMultiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺m/z corresponding to the protonated molecule
Product IonsFragments corresponding to the dichlorophenoxy moiety and other key structural components epa.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the purity assessment and quantification of compounds, particularly in quality control and formulation analysis. deswater.comresearchgate.net Given the presence of the dichlorophenyl ring, this compound possesses a strong chromophore, making it well-suited for UV detection. deswater.com

The analysis is typically performed using a reversed-phase C18 column with a mobile phase of acetonitrile and water. researchgate.netnih.gov The detection wavelength is set at a maximum absorbance for the dichlorophenoxy chromophore, often around 280-283 nm. deswater.comresearchgate.net This method allows for the separation of the main compound from impurities, starting materials, and degradation products. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from certified reference standards. deswater.com HPLC methods are valued for their precision, accuracy, and reproducibility. nih.gov

The following table summarizes common HPLC conditions used for the analysis of related phenoxyacetic acids, which can be adapted for this compound.

ParameterTypical Value/Condition
HPLC ColumnReversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile and water (acidified) researchgate.net
Flow Rate1.0 mL/min
DetectionUV detector at ~283 nm deswater.com
Limit of Detection (LOD)Can be in the low µg/L range depending on sample preparation deswater.com
Limit of Quantification (LOQ)Can be in the low µg/L range depending on sample preparation deswater.comresearchgate.net

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Investigations of this compound

Spectroscopic methods are essential for the definitive identification and detailed structural analysis of molecules. Techniques like NMR, IR, and UV-Vis provide complementary information about the molecular structure, bonding, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. hyphadiscovery.comcore.ac.uk A complete NMR dataset, including ¹H NMR, ¹³C NMR, and various 2D experiments (e.g., COSY, HSQC, HMBC), can confirm the connectivity and chemical environment of every atom in the this compound molecule. mdpi.commdpi.com

The ¹H NMR spectrum would provide key information:

Aromatic Region: Three protons on the dichlorophenyl ring would appear as distinct signals, with their chemical shifts and coupling patterns confirming the 1,2,4-substitution pattern. mdpi.com

Ethyl Group: A quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, showing their characteristic coupling.

Methylpropanoate Group: A singlet for the two equivalent methyl groups attached to the quaternary carbon.

The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyl carbon of the ester, the quaternary carbon of the propanoate moiety, the carbons of the ethyl group, and the six carbons of the dichlorinated aromatic ring. mdpi.comresearchgate.net Heteronuclear 2D NMR experiments like HSQC would correlate each proton with its directly attached carbon, while HMBC would show longer-range correlations (over 2-3 bonds), allowing for the complete assembly of the molecular structure. hyphadiscovery.com

The table below presents predicted NMR chemical shifts for this compound based on known data for similar structures.

Atom TypeTechniquePredicted Chemical Shift (δ, ppm)Key Features
Aromatic Protons¹H NMR~6.8 - 7.5Three distinct signals with splitting patterns confirming substitution mdpi.com
Ethyl Methylene (-OCH₂-)¹H NMR~4.2Quartet
Ethyl Methyl (-CH₃)¹H NMR~1.2Triplet
Propanoate Methyls (-C(CH₃)₂)¹H NMR~1.6Singlet
Ester Carbonyl (C=O)¹³C NMR~175Characteristic downfield shift mdpi.com
Aromatic Carbons¹³C NMR~115 - 155Six distinct signals, including two attached to chlorine mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research on this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of the molecule. chemrxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key functional groups:

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester group.

C-O stretching vibrations for the ether linkage and the ester group in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just below and above 3000 cm⁻¹.

C-Cl stretching vibrations typically found in the 600-800 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The dichlorophenoxy moiety acts as the primary chromophore in this compound. The UV spectrum, typically recorded in a solvent like methanol or ethanol (B145695), would be expected to show absorption maxima characteristic of a substituted benzene (B151609) ring, likely in the range of 230 nm and 280-290 nm. researchgate.net These absorptions are due to π→π* transitions within the aromatic system. mdpi.com

The table below summarizes the expected spectroscopic features for the compound.

Spectroscopic TechniqueExpected FeatureWavenumber (cm⁻¹)/Wavelength (nm)
Infrared (IR)Ester C=O Stretch~1730 - 1750 cm⁻¹
Infrared (IR)Aromatic C=C Stretch~1450 - 1600 cm⁻¹
Infrared (IR)Ether/Ester C-O Stretch~1000 - 1300 cm⁻¹
Infrared (IR)C-Cl Stretch~600 - 800 cm⁻¹
UV-Visible (UV-Vis)π→π* Transition~230 nm and ~280-290 nm researchgate.net

Hyphenated Techniques for Comprehensive Analysis of this compound and its Environmental Metabolites

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound and its metabolites due to their ability to provide both separation of complex mixtures and specific identification of the analytes. nist.goveurl-pesticides.eunih.gov The most prominent and effective techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. researchgate.net For phenoxyalkanoic acid esters like this compound, GC-MS offers high chromatographic resolution and definitive identification based on mass spectra. The parent acid, 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid (also known as dichlorprop), is not sufficiently volatile for direct GC analysis and requires a derivatization step to convert it into a more volatile ester, often a methyl ester. gcms.czepa.gov The ethyl ester, however, can be analyzed directly, although hydrolysis to the parent acid during sample preparation is a common strategy for a total residue method. researchgate.net

The electron ionization (EI) mass spectrum of the derivatized parent acid or the ethyl ester itself will exhibit a characteristic fragmentation pattern. This pattern includes a molecular ion peak and several fragment ions that are indicative of the molecule's structure. For instance, cleavage of the ester group and fragmentation of the dichlorophenoxy ring are common pathways. nih.gov

Table 1: Representative GC-MS Parameters for the Analysis of Dichlorprop-methyl ester (as a proxy for the ethyl ester)
ParameterCondition
GC ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250 °C
Oven ProgramInitial 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier GasHelium at a constant flow of 1.2 mL/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range50-400 m/z
Key Fragment Ions (m/z) for Dichlorprop-methyl ester248 (M+), 233, 205, 162, 133

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has become the technique of choice for the analysis of many pesticides, including phenoxyalkanoic acids, due to its high sensitivity, selectivity, and applicability to a wider range of polar and thermally labile compounds without the need for derivatization. bac-lac.gc.caresearchgate.net For the analysis of this compound, the common approach is to hydrolyze the ester to the parent acid, dichlorprop (B359615), which is then analyzed by LC-MS/MS in negative ion mode. gcms.czresearchgate.net

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. eurl-pesticides.euepa.gov This process significantly reduces matrix interference and allows for very low detection limits.

Table 2: Typical LC-MS/MS Parameters for the Analysis of Dichlorprop (parent acid of the ethyl ester)
ParameterCondition
LC ColumnC18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile PhaseA: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid (gradient elution)
Flow Rate0.3 mL/min
Injection Volume5 µL
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ (m/z)233.0
Product Ions (m/z) for MRM161.0 (quantification), 125.0 (confirmation)
Collision EnergyOptimized for each transition

Sample Preparation Methodologies for the Extraction and Clean-up of this compound from Diverse Research Matrices

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering compounds prior to instrumental analysis. The choice of method depends on the matrix type (e.g., water, soil, biological tissues) and the physicochemical properties of the analyte.

Hydrolysis of Esters:

A common initial step in the analysis of phenoxyalkanoic acid esters is alkaline hydrolysis to convert the ester to its corresponding parent acid. researchgate.netbac-lac.gc.ca This is particularly useful for total residue analysis, where the combined concentration of the ester and its acid form is of interest. Hydrolysis is typically achieved by treating the sample with a strong base, such as sodium hydroxide (B78521), often with heating. researchgate.net Following hydrolysis, the sample is acidified to protonate the resulting carboxylate, making it more amenable to extraction with organic solvents.

Liquid-Liquid Extraction (LLE):

LLE is a classical and widely used technique for extracting analytes from aqueous samples. After acidification of the water sample (or the aqueous extract of a solid sample), an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate, is used to partition the protonated phenoxyalkanoic acid into the organic phase. phenomenex.com The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase, the choice of organic solvent, and the solvent-to-sample ratio.

Solid-Phase Extraction (SPE):

SPE is a more modern and often more efficient alternative to LLE, requiring smaller volumes of organic solvents. epa.gov For the extraction of dichlorprop from water samples, reversed-phase SPE cartridges (e.g., C18) are commonly used. The acidified water sample is passed through the cartridge, and the analyte is retained on the solid phase. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent like methanol or acetonitrile.

Table 3: Generalized Solid-Phase Extraction Protocol for Dichlorprop from Water
StepProcedure
Sample Pre-treatmentAcidify water sample to pH < 2 with a strong acid.
Cartridge ConditioningSequentially wash the C18 cartridge with methanol and then acidified water.
Sample LoadingPass the pre-treated water sample through the cartridge.
WashingWash the cartridge with acidified water to remove polar interferences.
DryingDry the cartridge under vacuum or with a stream of nitrogen.
ElutionElute the analyte with a small volume of methanol or acetonitrile.
Post-ElutionEvaporate the eluate to near dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS method has gained significant popularity for pesticide residue analysis in a wide variety of matrices, particularly food and agricultural samples. bac-lac.gc.ca A modified QuEChERS approach can be applied for the extraction of phenoxyalkanoic acids. The typical procedure involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). For acidic pesticides, the pH of the extraction solvent may need to be adjusted to ensure efficient partitioning. bac-lac.gc.ca A subsequent dispersive SPE (d-SPE) step with a suitable sorbent is often used for clean-up.

Future Research Directions and Unanswered Questions Regarding Ethyl 2 2,4 Dichlorophenoxy 2 Methylpropanoate

Emerging Areas of Investigation in Environmental Chemistry

Specific emerging areas of investigation for ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate in environmental chemistry are not well-documented in current literature. Research on related compounds, such as 2,4-D, suggests that potential areas of future study could involve its environmental persistence, degradation pathways, and the formation of transformation products in various environmental matrices like soil and water. researchgate.netnih.govepa.gov However, without dedicated studies, it is difficult to specify the emerging research frontiers for this exact ester.

Challenges and Limitations in Current Research Methodologies

The scientific literature does not currently provide a significant body of work detailing the specific challenges and limitations in research methodologies applied to this compound. For the broader class of phenoxy herbicides, analytical challenges can include the need for sensitive and selective detection methods to identify and quantify the parent compound and its various derivatives in complex environmental samples. researchgate.net Methodologies often involve chromatographic techniques, and future research would likely need to focus on optimizing these methods for the specific properties of the ethyl ester.

Potential for Novel Academic Applications in Chemical or Environmental Science Research

The potential for novel academic applications of this compound in chemical or environmental science research is not yet established. While some related phenoxypropanoic acid derivatives have been investigated for their herbicidal activities, the specific utility of this ethyl ester in novel research applications remains an open question pending further scientific investigation. scispace.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, and what experimental conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via esterification of 2,4-dichlorophenoxypropanoic acid with ethanol using sulfuric acid as a catalyst under reflux conditions. Key parameters include maintaining a 4-hour reflux period, stoichiometric control of reactants (e.g., 0.01 moles of acid in 20 mL methanol), and post-reaction purification via ice-water precipitation and ethanol recrystallization .
  • Critical Factors : Temperature control during reflux, acid catalyst concentration, and solvent selection (e.g., methanol vs. ethanol) significantly impact reaction efficiency. Impurities may arise from incomplete esterification or side reactions with excess acid .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Chromatography : HPLC or GC-MS to detect residual reactants or byproducts.
  • Spectroscopy : FT-IR for functional group analysis (e.g., ester C=O stretch at ~1740 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns and ester linkage .
  • Reference Standards : Use certified impurities (e.g., EP-grade reference materials) for calibration and validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Recommendations :

  • Use engineering controls (e.g., fume hoods) to limit airborne exposure.
  • Implement emergency showers/eye wash stations and PPE (gloves, lab coats).
  • Prohibit eating/drinking in lab areas and enforce post-handling hygiene protocols .

Advanced Research Questions

Q. How can computational modeling improve the design of catalysts for synthesizing this compound?

  • Approach : Quantum chemical calculations (e.g., DFT) can predict transition states and optimize catalyst-substrate interactions. For example, PdCl₂(dppf)CH₂Cl₂ catalysts used in Suzuki-Miyaura coupling for analogous compounds show enhanced efficiency under microwave-assisted conditions (120°C, 40 minutes) .
  • Data Integration : Combine computational reaction path searches with high-throughput experimentation to identify optimal conditions (e.g., solvent polarity, temperature gradients) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antimicrobial efficacy may arise from variations in assay conditions (e.g., bacterial strain specificity, solvent choice). A meta-analysis of published IC₅₀ values under standardized protocols (e.g., CLSI guidelines) is recommended. Cross-validate results using orthogonal assays (e.g., fluorescence-based viability tests vs. colony counting) .

Q. How do reaction kinetics and solvent effects influence the scalability of this compound synthesis?

  • Kinetic Analysis : Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to determine rate constants. Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in esterification but may require higher temperatures (80–120°C) .
  • Scale-up Challenges : Transitioning from batch to continuous flow reactors can mitigate heat transfer issues and improve yield consistency. Automated systems for parameter control (e.g., pressure, stoichiometry) are critical for industrial translation .

Q. What are the applications of this compound in material science, and how can its derivatives be tailored for specific properties?

  • Material Design :

  • Polymer Additives : Incorporate into polyesters to enhance thermal stability (TGA analysis shows degradation onset >250°C).
  • Surface Modifiers : Functionalize silica nanoparticles via ester linkages for controlled drug delivery systems .
    • Derivatization : Introduce boronate esters (e.g., via Suzuki coupling) or fluorinated groups to tune hydrophobicity or bioavailability .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference spectral data (NMR, MS) with computational predictions (e.g., PubChem’s InChIKey) to resolve structural ambiguities .
  • Reaction Optimization : Use DoE (Design of Experiments) to evaluate interactions between variables (e.g., catalyst loading, solvent volume) and identify Pareto-optimal conditions .

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ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.